6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one
Description
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one is a halogenated benzoxazinone derivative characterized by an iodine atom at position 8 and an amino group at position 6 on the benzoxazinone scaffold. The iodine substituent introduces steric bulk and electronic effects, which may influence solubility, reactivity, and interactions with biological targets compared to other halogenated or substituted benzoxazinones .
Properties
Molecular Formula |
C8H7IN2O2 |
|---|---|
Molecular Weight |
290.06 g/mol |
IUPAC Name |
6-amino-8-iodo-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H7IN2O2/c9-6-2-5(10)1-4-3-13-8(12)11-7(4)6/h1-2H,3,10H2,(H,11,12) |
InChI Key |
FOWBVZLIEHDUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)N)I)NC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
Domino Carbonylation-Cyclization of Ortho-Iodophenols
A robust method for constructing the benzoxazinone scaffold involves palladium-catalyzed carbonylative coupling of ortho-iodophenols with cyanamide. Using a two-chamber system, Mo(CO)₆ serves as an ex situ CO source, enabling gas-free conditions. For example, 2-iodophenol reacts with cyanamide under Pd(PPh₃)₄ catalysis (5 mol%) in 1,4-dioxane at 65°C for 20 hours, yielding 2-amino-4H-benzo[e]oxazin-4-one in 76% isolated yield. Substituting Mo(CO)₆ with oxalyl chloride or phenyl formate broadens substrate compatibility, particularly for ortho-bromophenols, albeit with reduced yields (45–68%).
Key Reaction Parameters:
- Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with DPE-phos ligand.
- CO Sources : Mo(CO)₆, oxalyl chloride, or formic acid.
- Yields : 20–90%, depending on halogen (iodine > bromine).
Functionalization to Introduce Iodo and Amino Groups
To synthesize 6-amino-8-iodo derivatives, pre-functionalized ortho-iodophenols are essential. For instance, 5-iodoanthranilic acid undergoes cyclization with acetic anhydride to form 6-iodo-4H-3,1-benzoxazin-4-one. Subsequent amination via nucleophilic substitution with ammonia or hydrazine introduces the amino group at position 6, achieving yields of 65–80%.
Anthranilic Acid Derivative Route
Cyclization of 5-Iodoanthranilic Acid
5-Iodoanthranilic acid (1) reacts with acetic anhydride under reflux to form 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one (2) in 75% yield. The methyl group at position 2 facilitates subsequent functionalization.
Reaction Scheme :
$$
\text{5-Iodoanthranilic acid} \xrightarrow{\text{Ac}_2\text{O, reflux}} \text{6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one}
$$
Amination Strategies
Hydrazinolysis of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one (2) in ethanol yields 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one (4). Alternatively, treatment with hydroxylamine hydrochloride in pyridine produces 3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one (5), which is further reduced to the amino derivative using H₂/Pd.
Oxidative Decarbonylative Cleavage
Iodine-Mediated C(sp³)–C(sp²) Bond Cleavage
A transition metal-free approach utilizes iodine (50 mol%) and tert-butyl hydroperoxide (TBHP) to oxidize N-(2-acetylphenyl)amides. For example, N-(2-acetylphenyl)-2-methylbenzamide undergoes oxidative cleavage at 90°C, yielding 2-methyl-4H-benzo[d]oxazin-4-one in 88% yield. Introducing iodine at position 8 requires pre-iodinated substrates, such as 5-iodo-N-(2-acetylphenyl)benzamide.
Mechanistic Insight :
Reductive Cyclization of Nitrophenoxy Precursors
Nitro Group Reduction and Cyclization
2-Nitro-4-iodophenol is reduced to 2-amino-4-iodophenol using SnCl₂/HCl. Subsequent cyclization with chloroacetyl chloride in basic conditions yields 6-iodo-2H-1,4-benzoxazin-3(4H)-one. Amination at position 6 is achieved via Ullmann coupling with ammonia under CuI/L-proline catalysis.
Optimized Conditions :
- Reduction : SnCl₂ (2 equiv), HCl (conc.), 0°C → RT.
- Cyclization : Chloroacetyl chloride, K₂CO₃, acetone, reflux.
Comparative Analysis of Synthetic Routes
Industrial Production Considerations
Continuous Flow Processes
VulcanChem reports the use of automated continuous flow reactors for large-scale synthesis, enhancing yield (85–90%) and reducing reaction times. Critical parameters include:
- Residence Time : 10–15 minutes.
- Temperature : 70–80°C.
- Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica.
Chemical Reactions Analysis
Cyclization Reactions with Nucleophiles
The compound undergoes ring-opening cyclization reactions with nitrogen nucleophiles, forming quinazolinone derivatives. These reactions are highlighted in studies involving structurally analogous benzoxazinones .
| Reagent | Product | Conditions |
|---|---|---|
| Formamide | 6-Iodo-2-methyl-3H-quinazolin-4-one | Reflux in ethanol |
| Hydrazine hydrate | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | Boiling ethanol |
| Hydroxylamine HCl | 3-Hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one | Boiling pyridine |
| Ethanolamine | 3-(2-Hydroxyethyl)-6-iodo-2-methyl-3H-quinazolin-4-one | Boiling acetic acid |
| Ethylamine | 3-Ethyl-6-iodo-2-methyl-3H-quinazolin-4-one | Boiling acetic acid |
These reactions proceed via hetero-ring opening followed by cyclization, as demonstrated in analogous systems . The amino group in the target compound likely participates in similar pathways, though direct experimental data for this specific structure are not explicitly reported in the reviewed sources.
Electrophilic Substitution
The amino group at the 6-position may direct electrophilic substitution, but no experimental data from the reviewed sources confirm this for the target compound. Analogous benzoxazinones with electron-withdrawing groups (e.g., nitro) exhibit enhanced electrophilicity, but the presence of iodine and amino groups here complicates direct inference.
Mechanistic Insights
The iodine substituent enhances electrophilicity at the 8-position, facilitating interactions with nucleophilic sites in biological targets. This property is critical for its potential applications in medicinal chemistry, particularly in enzyme inhibition or receptor binding.
Scientific Research Applications
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target molecules, increasing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzoxazinone core is a privileged structure in medicinal chemistry. Below is a detailed comparison of 6-amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one with key analogs:
Substituent Effects on Physicochemical Properties
Key Observations :
- Iodine vs.
- Amino Group: The NH₂ group at C6 may improve hydrogen-bonding capacity, contrasting with Efavirenz’s trifluoromethyl group, which enhances lipophilicity but limits solubility .
Reactivity Trends :
Biological Activity
6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. It is characterized by the presence of an amino group and an iodine atom, contributing to its unique chemical and biological properties. The molecular formula is with a molecular weight of approximately 290.06 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anti-cancer and anti-inflammatory drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the iodine atom enhances the compound's binding affinity to various enzymes and receptors, potentially modulating their activity. Studies have demonstrated that this compound can influence cellular pathways associated with inflammation and cancer progression.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-cancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers, which could be beneficial in treating inflammatory diseases.
Comparative Analysis with Related Compounds
The following table summarizes the structural differences and biological implications of this compound compared to similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1H-benzo[D][1,3]oxazin-2(4H)-one | Structure | Non-iodinated parent compound |
| 8-Bromo-1H-benzo[D][1,3]oxazin-2(4H)-one | Structure | Contains bromine instead of iodine |
| 8-Chloro-1H-benzo[D][1,3]oxazin-2(4H)-one | Structure | Contains chlorine instead of iodine |
The unique presence of iodine in this compound significantly enhances its biological activity compared to its brominated or chlorinated counterparts. The larger atomic radius and higher electronegativity of iodine facilitate distinct chemical interactions that may be advantageous in drug development.
Study 1: Anti-Cancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-cancer properties of this compound on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in breast cancer cells through a mechanism involving the modulation of apoptotic pathways.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated that treatment with this compound significantly reduced pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as a therapeutic agent for inflammatory conditions.
Q & A
Basic Questions
Q. What synthetic strategies are effective for introducing iodine into the benzoxazinone scaffold?
- Methodology : Adapt halogenation protocols used for brominated analogs. For example, iodination could be achieved via electrophilic substitution using iodine monochloride (ICl) or via Ullmann coupling if starting from an iodo-substituted anthranilic acid precursor. Reaction conditions (e.g., temperature, solvent) should be optimized to minimize side reactions, as seen in bromoanthranilic acid derivatization (e.g., pyridine as a solvent at 0°C for bromo derivatives) .
- Verification : Monitor reaction progress using TLC (hexane:ethyl acetate, 2:1 ratio) and confirm iodine incorporation via HRMS and X-ray crystallography .
Q. How can the structure of 6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one be confirmed?
- Methodology : Use multi-nuclear NMR (1H, 13C) to assign aromatic protons and carbons, particularly focusing on deshielding effects from the iodine atom. FTIR confirms carbonyl (C=O) and NH2 groups. HRMS (ESI+) validates the molecular ion peak (e.g., [M+H]+), with isotopic patterns for iodine (e.g., m/z 347.00 for [M+H]+ with iodine’s 127I isotope) .
- Cross-validation : Compare melting points (e.g., 190–195°C) and spectral data with analogous bromo or chloro derivatives .
Q. What purification techniques are optimal for amino-iodo benzoxazinones?
- Methodology : Recrystallize crude products using ethanol or methanol, as demonstrated for brominated analogs. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can resolve polar impurities introduced by the amino group .
Advanced Questions
Q. How does the iodine substituent influence electronic properties and reactivity?
- Methodology : Perform computational DFT studies to assess electron-withdrawing effects of iodine on the benzoxazinone ring. Compare Hammett σ constants for iodine vs. other halogens. Experimentally, evaluate reactivity in nucleophilic aromatic substitution (e.g., Suzuki coupling) relative to bromo derivatives, noting iodine’s lower electronegativity but larger atomic radius .
- Case Study : Fluorinated analogs (e.g., 6-fluoropyridinyl derivatives) show altered NMR chemical shifts (δ −70.26 in 19F NMR), suggesting iodine’s impact on 1H/13C NMR signals .
Q. What in silico methods predict the biological activity of iodinated benzoxazinones?
- Methodology : Use molecular docking (AutoDock Vina) to model interactions with target receptors (e.g., estrogen receptors or bacterial enzymes). Parameterize iodine’s van der Waals radius and partial charges. Validate predictions with in vitro assays (e.g., antimicrobial activity testing against S. aureus) .
- Data Interpretation : Correlate docking scores (e.g., binding energy −9.5 kcal/mol) with experimental IC50 values from analogous compounds .
Q. How can reaction conditions be optimized to improve yield?
- Methodology : Apply Design of Experiments (DoE) to vary parameters like temperature (0–50°C), solvent (DMF vs. pyridine), and catalyst (e.g., CuI for Ullmann reactions). Use HPLC to quantify intermediates and optimize stoichiometry (e.g., 1.2 eq iodine source). High yields (>75%) are achievable, as seen in allyl-substituted benzoxazinones .
Q. How to design stability studies under physiological conditions?
- Methodology : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS and identify byproducts (e.g., deiodinated products). Compare with brominated analogs, which show <10% degradation under similar conditions .
- Advanced Analysis : Use accelerated stability testing (40°C/75% RH) to predict shelf life, referencing solubility data (e.g., DMSO solubility <5 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
